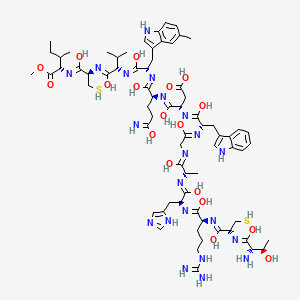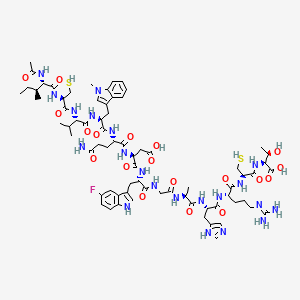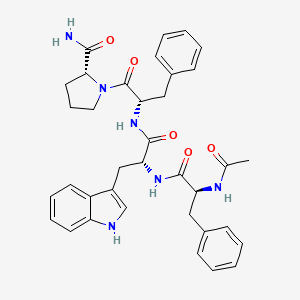
AcPYY(25-36)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AcPYY(25-36) is a synthetic fragment of the peptide YY (PYY) from rats. Peptide YY is a hormone that is involved in various physiological processes, including appetite regulation and gut motility. The fragment AcPYY(25-36) is specifically designed for research purposes to study the biological activity and interactions of PYY .
Preparation Methods
The synthesis of AcPYY(25-36) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
AcPYY(25-36) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions.
Scientific Research Applications
AcPYY(25-36) has several scientific research applications:
Chemistry: Used to study peptide synthesis, structure, and stability.
Biology: Helps in understanding the role of PYY in physiological processes such as appetite regulation and gut motility.
Medicine: Investigated for its potential therapeutic applications in conditions like obesity and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
AcPYY(25-36) exerts its effects by binding to specific receptors, such as the neuropeptide Y receptors, on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the effects of PYY on appetite regulation and gut motility .
Comparison with Similar Compounds
Similar compounds to AcPYY(25-36) include other fragments of PYY and related peptides like neuropeptide Y (NPY) and pancreatic polypeptide (PP). Compared to these peptides, AcPYY(25-36) is unique in its specific sequence and biological activity, making it a valuable tool for studying the specific functions of PYY. Other similar compounds include:
Neuropeptide Y (NPY): Involved in appetite regulation and energy balance.
Pancreatic Polypeptide (PP): Regulates pancreatic secretion and gastrointestinal motility.
Properties
Molecular Formula |
C74H118N26O18 |
|---|---|
Molecular Weight |
1659.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C74H118N26O18/c1-36(2)28-51(94-66(113)53(31-42-17-21-45(104)22-18-42)96-67(114)54(32-43-34-84-35-88-43)97-61(108)46(89-40(8)102)12-9-25-85-72(78)79)65(112)98-55(33-57(76)106)68(115)95-52(29-37(3)4)69(116)99-58(38(5)6)70(117)100-59(39(7)101)71(118)92-48(14-11-27-87-74(82)83)62(109)91-49(23-24-56(75)105)64(111)90-47(13-10-26-86-73(80)81)63(110)93-50(60(77)107)30-41-15-19-44(103)20-16-41/h15-22,34-39,46-55,58-59,101,103-104H,9-14,23-33H2,1-8H3,(H2,75,105)(H2,76,106)(H2,77,107)(H,84,88)(H,89,102)(H,90,111)(H,91,109)(H,92,118)(H,93,110)(H,94,113)(H,95,115)(H,96,114)(H,97,108)(H,98,112)(H,99,116)(H,100,117)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87)/t39-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,58+,59+/m1/s1 |
InChI Key |
AQWCJJKYINAYIM-QIRMFHLNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)
![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)
![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)
![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)

![Ac-I[CVFQDWGHHRC]T-NH2](/img/structure/B10846357.png)
![Ac-I[CV(Bta)QDWGAHRC]T](/img/structure/B10846362.png)
![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)
![Ac-I[CVWQDWGHHRC]T-NH2](/img/structure/B10846371.png)
![Ac-I[CVWQDWGWHRC]T-NH2](/img/structure/B10846375.png)




